1lambda~6~,3-Dithiolane-1,1-dione

Overview

Description

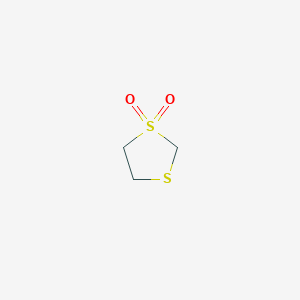

1lambda⁶,3-Dithiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a five-membered dithiolane ring (containing two sulfur atoms at positions 1 and 3) with two sulfonyl (-SO₂) groups at position 1, as denoted by the "1,1-dione" suffix. The lambda⁶ notation specifies the +4 oxidation state of the sulfonyl sulfur.

Preparation Methods

1lambda~6~,3-Dithiolane-1,1-dione can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically involve mild temperatures and the use of solvents such as petroleum ether. Industrial production methods often employ catalysts like yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity .

Chemical Reactions Analysis

1lambda~6~,3-Dithiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: Using reagents like potassium permanganate or osmium tetroxide.

Reduction: Employing hydrogen gas with nickel or rhodium catalysts, or using zinc in hydrochloric acid.

Substitution: Reacting with nucleophiles such as organolithium or Grignard reagents.

Deprotection: Removal of the dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1λ6,3-Dithiolane-1,1-dione has been investigated for its anticancer properties. Research indicates that it may inhibit the activity of heat shock protein 90 (Hsp90), which is crucial for the stability of several oncoproteins. Inhibiting Hsp90 can lead to the degradation of these proteins, potentially slowing cancer progression .

Inflammation Modulation

The compound has also shown promise in modulating inflammatory responses. A study demonstrated that it selectively inhibits phosphoinositide 3-kinase delta and gamma activities in endothelial cells, which are involved in leukocyte accumulation at sites of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases such as cancer and coronary vascular disease .

Material Science

Conductive Polymers

In material science, 1λ6,3-Dithiolane-1,1-dione is utilized in the synthesis of conductive polymers. These polymers can be used in electronic devices due to their ability to conduct electricity while maintaining flexibility. The incorporation of this compound enhances the electrical properties of the resulting materials, making them suitable for applications in organic electronics.

Chemical Reagent

Synthesis of Other Compounds

As a chemical reagent, 1λ6,3-Dithiolane-1,1-dione serves as a precursor for synthesizing various other compounds. Its ability to participate in cycloaddition reactions makes it valuable for creating complex molecular structures used in drug development and synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 1lambda6,3-Dithiolane-1,1-dione involves its ability to form stable complexes with various reagents and catalysts. Its molecular targets include carbonyl compounds, which it protects through the formation of thioacetal or thioketal groups . The pathways involved in its reactions often include nucleophilic addition and substitution processes .

Comparison with Similar Compounds

Comparison with Thietane 1,1-dioxide

Thietane 1,1-dioxide (four-membered ring, one sulfur atom) serves as a key comparator due to its analogous sulfonyl group but smaller ring size:

| Property | 1lambda⁶,3-Dithiolane-1,1-dione | Thietane 1,1-dioxide |

|---|---|---|

| Molecular Formula | C₃H₄O₂S₂ (inferred) | C₃H₆O₂S |

| Ring Size | Five-membered (dithiolane) | Four-membered (thietane) |

| Sulfur Atoms in Ring | 2 | 1 |

| Molecular Weight | ~152.2 (calculated) | 122.14 |

| Oxidation State (S) | +4 (sulfonyl) | +4 (sulfonyl) |

| Key Applications | Potential intermediates in drug design | Solvent, ligand in protein complexes |

The smaller thietane ring exhibits higher ring strain, making it more reactive in ring-opening reactions. In contrast, the dithiolane derivative’s dual sulfur atoms may enhance chelation properties or stability in biological systems .

Comparison with Thiolane-1,1-dione Derivatives

Thiolane-1,1-dione derivatives (five-membered ring, one sulfur atom) differ in substituents and functionalization:

| Compound | Structure | Key Features |

|---|---|---|

| 4-(Methylamino)-1,1-dioxo-thiolan-3-ol | C₅H₁₁NO₃S (MW: 165.21) | Hydroxyl and methylamino substituents |

| 3-(Phenylamino)-1,1-dioxo-thiolane | C₈H₆N₂O₂S (MW: 162.15) | Phenylamino group at position 3 |

| 3-(Cyclopentylamino)-1,1-dioxo-thiolane | C₈H₁₃N₂O₂S (MW: 213.26) | Cyclopentylamino substituent |

These derivatives demonstrate how substituents like amino or hydroxyl groups modulate solubility, bioavailability, and binding affinity. For example, 4-(methylamino)-1,1-dioxo-thiolan-3-ol (CAS 66419-61-2) has been explored for its polar functional groups, which may enhance interactions in enzymatic pockets .

Comparison with Thiadiazinane and Thiazinane Derivatives

Six-membered sulfonyl-containing heterocycles, such as 1lambda⁶,2,6-thiadiazinane-1,1-dione and 4-(3-chlorobenzyl)-1lambda⁶,4-thiazinane-1,1-dione, highlight the impact of ring size and additional heteroatoms:

| Property | 1lambda⁶,2,6-Thiadiazinane-1,1-dione | 4-(3-Chlorobenzyl)-Thiazinane-1,1-dione |

|---|---|---|

| Molecular Formula | C₃H₈N₂O₂S | C₁₀H₁₀ClNO₂S |

| Ring Size | Six-membered (S, N) | Six-membered (S, N) |

| Substituents | None | 3-Chlorobenzyl |

| Molecular Weight | 136.17 | 243.71 |

| Applications | Unspecified | Ligand in TRIM21 protein complexes |

The chlorobenzyl group in the thiazinane derivative (CAS 477864-22-5) exemplifies how aromatic substituents can enhance binding to hydrophobic protein pockets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1λ⁶,3-dithiolane-1,1-dione, and how can purity be optimized during synthesis?

- Methodological Answer : The primary synthesis involves the oxidation of tetrahydrothiophene using hydrogen peroxide under controlled acidic conditions . To optimize purity, employ fractional distillation followed by recrystallization in polar aprotic solvents (e.g., acetone). Monitor reaction progress via FT-IR to confirm the disappearance of the S-H stretch (~2550 cm⁻¹) and the emergence of sulfone S=O peaks (~1300–1150 cm⁻¹) . Purity validation should include GC-MS (>99% purity) and elemental analysis (C, H, S content) .

Q. How can researchers characterize the structural and electronic properties of sulfolane for solvent applications?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : ¹H and ¹³C NMR to confirm the absence of proton signals from precursor tetrahydrothiophene (δ 2.6–3.1 ppm for methylene groups adjacent to sulfone) .

- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., S=O bonds ~1.43 Å) to correlate with solvent polarity .

- Computational Methods : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict solvation behavior .

Q. What safety protocols are critical when handling sulfolane in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 ppm) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in sulfolane’s solvation effects across different reaction systems?

- Methodological Answer : Address discrepancies (e.g., polarity vs. hydrogen-bonding capacity) via:

- Molecular Dynamics (MD) Simulations : Compare solvation free energies (ΔG) in polar vs. nonpolar substrates using OPLS-AA force fields .

- Data Triangulation : Validate simulations with experimental Kamlet-Taft parameters (β = 0.41, π* = 1.01) to reconcile conflicting solvent polarity indices .

Q. What mechanistic role does sulfolane play in stabilizing transition states during organocatalytic reactions?

- Methodological Answer : Design kinetic and spectroscopic studies:

- In-situ FT-IR : Monitor sulfolane’s interaction with catalytic intermediates (e.g., enamine formation) .

- Isotopic Labeling : Use deuterated sulfolane (D₈-sulfolane) to track hydrogen-bonding dynamics in transition states via ²H NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with/without sulfolane to quantify stabilization effects .

Q. How should researchers handle contradictory data in sulfolane’s environmental persistence studies?

- Methodological Answer : Apply rigorous analytical validation:

- Triangulation : Cross-validate HPLC-UV (λ = 210 nm) and LC-MS/MS data to confirm degradation half-lives (t₁/₂) in soil/water matrices .

- Alternative Explanations : Test for matrix interference (e.g., humic acids) using standard addition methods .

- Longitudinal Studies : Repeat experiments under controlled humidity (40–60% RH) and temperature (25°C) to isolate environmental variables .

Q. Recommendations for Methodological Rigor

Properties

IUPAC Name |

1,3-dithiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S2/c4-7(5)2-1-6-3-7/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTJLFSONSCPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565296 | |

| Record name | 1lambda~6~,3-Dithiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162776-86-5 | |

| Record name | 1lambda~6~,3-Dithiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.